molecular formula C25H28BrO2P B13041535 (E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide

(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide

Cat. No.: B13041535
M. Wt: 471.4 g/mol
InChI Key: RFOIAMFQOLAUHO-UXJRWBAGSA-M
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Description

“(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide” is a compound with an intriguing structure. Let’s break it down:

  • The (E) indicates that the double bond in the molecule is in the trans configuration.
  • The 4,4-Dimethoxy-3-methylbut-2-en-1-yl group consists of a butenyl chain with two methoxy (OCH₃) groups and a methyl (CH₃) group.
  • The triphenylphosphonium moiety (TPP⁺) is a positively charged phosphonium ion attached to three phenyl rings.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible route is through the reaction of a suitable precursor with triphenylphosphine (PPh₃) followed by bromination. Detailed reaction conditions would depend on the specific starting materials.

Industrial Production:: While there isn’t widespread industrial production of this compound, research laboratories often synthesize it for targeted applications.

Chemical Reactions Analysis

Reactions::

    Bromination: The initial step involves bromination of the precursor. Bromine (Br₂) reacts with the double bond, leading to the formation of the bromide derivative.

    Substitution Reactions: The compound can undergo substitution reactions, where the bromide ion is replaced by other nucleophiles (e.g., azides, amines, or thiols).

Common Reagents and Conditions::

    Bromination: Br₂ or NBS (N-bromosuccinimide) in an organic solvent (e.g., CH₂Cl₂).

    Substitution: Various nucleophiles (e.g., NaN₃, NH₃, or thiols) in appropriate solvents.

Major Products:: The major product of bromination is the target compound itself, “(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide.”

Scientific Research Applications

Chemistry::

Biology and Medicine::

    Mitochondrial Function: Investigating the impact of TPP⁺-containing compounds on mitochondrial function and oxidative stress.

    Potential Therapeutic Applications: Research into potential therapeutic effects related to H₂S release and mitochondrial protection.

Mechanism of Action

The exact mechanism by which this compound exerts its effects involves mitochondrial targeting. It likely influences mitochondrial redox status, cellular signaling pathways, and apoptosis.

Comparison with Similar Compounds

While “(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide” is unique due to its specific structure, similar compounds include:

Properties

Molecular Formula

C25H28BrO2P

Molecular Weight

471.4 g/mol

IUPAC Name

[(E)-4,4-dimethoxy-3-methylbut-2-enyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C25H28O2P.BrH/c1-21(25(26-2)27-3)19-20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19,25H,20H2,1-3H3;1H/q+1;/p-1/b21-19+;

InChI Key

RFOIAMFQOLAUHO-UXJRWBAGSA-M

Isomeric SMILES

C/C(=C\C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C(OC)OC.[Br-]

Canonical SMILES

CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(OC)OC.[Br-]

Origin of Product

United States

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